Xylohexaose

Description

BenchChem offers high-quality Xylohexaose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xylohexaose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

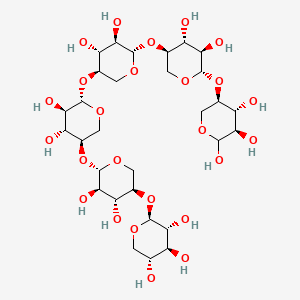

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O25/c31-7-1-46-26(20(39)13(7)32)52-9-3-48-28(22(41)15(9)34)54-11-5-50-30(24(43)17(11)36)55-12-6-49-29(23(42)18(12)37)53-10-4-47-27(21(40)16(10)35)51-8-2-45-25(44)19(38)14(8)33/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25?,26+,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTUBRHJNAGMKL-HWHAXOAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6COC([C@@H]([C@H]6O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Xylohexaose Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of xylohexaose (B8087339) using Nuclear Magnetic Resonance (NMR) spectroscopy. Xylohexaose, an oligosaccharide composed of six β-(1→4)-linked D-xylopyranose units, is a significant compound in biofuel research, food science, and pharmaceutics. Detailed structural analysis is crucial for understanding its biological functions and for quality control in various applications. NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information, including the sequence of monosaccharide units, glycosidic linkage positions, and anomeric configurations.

Experimental Protocols

A thorough and systematic approach is essential for the successful NMR analysis of xylohexaose. The following protocols outline the key steps from sample preparation to the acquisition of various NMR spectra.

1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.

-

Sample Purity: Ensure the xylohexaose sample is of high purity, free from paramagnetic impurities and other contaminants that can broaden NMR signals.

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it dissolves polar oligosaccharides and avoids a large, interfering solvent signal from water. For complete exchange of hydroxyl protons with deuterium, the sample should be lyophilized from D₂O two to three times.

-

Concentration: A sample concentration of 5-10 mg of xylohexaose in 0.5-0.6 mL of 99.9% D₂O is typically sufficient for most NMR experiments on modern spectrometers.[1]

-

Internal Standard: A small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

-

pH: The pH of the sample solution should be maintained around neutral (pH 7) to avoid acid- or base-catalyzed degradation. The pD can be adjusted using dilute DCl or NaOD if necessary.

-

Temperature: NMR experiments are typically performed at a constant temperature, often 25°C (298 K), to ensure chemical shift stability.

1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of xylohexaose. High-field NMR spectrometers (500 MHz or higher) are recommended to achieve optimal signal dispersion, which is often a challenge in carbohydrate NMR due to spectral overlap.[2]

-

¹H NMR (Proton): This is the fundamental experiment for identifying the number of unique sugar residues and for observing the chemical shifts and coupling constants of the protons. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.4-5.5 ppm).[2]

-

¹³C NMR (Carbon-13): This experiment provides information on the carbon skeleton. The anomeric carbons (C-1) are also found in a characteristic downfield region (δ 90-110 ppm).[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH).[3] It is essential for tracing the proton connectivity within each xylose residue, starting from the well-resolved anomeric proton signal.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded protons and carbons (¹JCH). It allows for the unambiguous assignment of the carbon signal for each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for identifying the glycosidic linkages between the xylose units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment establishes correlations between all protons within a spin system. It is particularly useful for assigning overlapping proton signals within a sugar ring.

Quantitative NMR Data for Xylohexaose

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for xylohexaose. The values are based on data for xylo-oligosaccharides and may vary slightly depending on experimental conditions such as temperature, concentration, and pH. The xylose residues are labeled as follows: A for the non-reducing end, B-E for the internal residues, and F for the reducing end, which exists as a mixture of α and β anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Xylohexaose in D₂O

| Proton | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| H-1 | ~4.45 | ~4.48 | ~5.20 | ~4.60 |

| H-2 | ~3.25 | ~3.30 | ~3.35 | ~3.28 |

| H-3 | ~3.50 | ~3.55 | ~3.60 | ~3.52 |

| H-4 | ~3.75 | ~3.80 | ~3.85 | ~3.78 |

| H-5a | ~3.35 | ~3.40 | ~3.45 | ~3.40 |

| H-5e | ~3.95 | ~4.00 | ~4.05 | ~3.98 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Xylohexaose in D₂O

| Carbon | Residue A (Non-reducing) | Residues B-E (Internal) | Residue F (Reducing, α-anomer) | Residue F (Reducing, β-anomer) |

| C-1 | ~102.5 | ~102.7 | ~93.0 | ~97.5 |

| C-2 | ~74.0 | ~74.2 | ~75.0 | ~77.0 |

| C-3 | ~75.0 | ~75.2 | ~76.0 | ~78.0 |

| C-4 | ~79.0 | ~79.2 | ~70.5 | ~70.5 |

| C-5 | ~64.0 | ~64.2 | ~62.0 | ~66.0 |

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the key correlations used for structural assignment.

References

Unveiling the Structure of Xylohexaose: An In-depth Technical Guide to Mass Spectrometry Characterization

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex carbohydrates is a critical endeavor in biochemical research and drug development. Xylohexaose (B8087339), a xylooligosaccharide (XOS) composed of six xylose units, and its related compounds are of significant interest for their potential prebiotic properties and role in biomass valorization. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these oligosaccharides, offering high sensitivity and the ability to probe molecular architecture. This guide provides a comprehensive overview of the mass spectrometric techniques employed for xylohexaose analysis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Principles of Oligosaccharide Mass Spectrometry

Mass spectrometry for oligosaccharide analysis, including xylohexaose, fundamentally involves the ionization of the analyte followed by the mass-to-charge ratio (m/z) measurement of the resulting ions. Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected parent ions to reveal details about the sequence, linkage, and branching of the constituent monosaccharide units.[1][2]

Two of the most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] MALDI-TOF (Time-of-Flight) mass spectrometry is particularly well-suited for the rapid and straightforward determination of the molecular weights of oligosaccharides, especially those with a high degree of polymerization.[3][4] ESI is readily coupled with liquid chromatography (LC) for the online separation and analysis of complex oligosaccharide mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of xylohexaose. Below are protocols for sample preparation and analysis using both MALDI-TOF-MS and LC-ESI-MS.

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical to avoid interference from salts and other contaminants that can suppress the analyte signal.

Materials:

-

Xylohexaose sample

-

Organic solvents (e.g., methanol (B129727), acetonitrile)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

Microcentrifuge tubes

Procedure:

-

Dissolution: Dissolve the xylohexaose sample in a suitable solvent, typically a mixture of ultrapure water and an organic solvent like methanol or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

-

Dilution: For analysis, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.

-

Desalting (if necessary): If the sample contains a high concentration of salts, desalting is required. This can be achieved using solid-phase extraction with graphitized carbon cartridges.

-

Condition the cartridge with an appropriate solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts.

-

Elute the desalted oligosaccharides.

-

-

Final Preparation: Ensure the final sample is free of particulates by centrifugation or filtration before injection into the mass spectrometer.

Protocol 2: MALDI-TOF-MS Analysis of Xylohexaose

This protocol is adapted for the direct analysis of xylooligosaccharides.

Materials:

-

Prepared xylohexaose sample

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

Procedure:

-

Matrix-Sample Co-crystallization: Mix 1 µL of the xylohexaose sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

-

Drying: Allow the mixture to air-dry completely, forming a co-crystal of the matrix and analyte.

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the positive ion reflectron mode.

-

The instrument parameters should be optimized for the m/z range of interest for xylooligosaccharides.

-

Protocol 3: LC-ESI-MS/MS Analysis of Xylohexaose

This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for the separation and detailed structural analysis of xylohexaose.

Materials:

-

Prepared xylohexaose sample

-

HPLC system with a suitable column (e.g., porous graphitized carbon or amine-based column)

-

Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)

-

ESI-tandem mass spectrometer (e.g., quadrupole time-of-flight [QTOF] or ion trap)

Procedure:

-

Chromatographic Separation:

-

Inject the sample into the HPLC system.

-

Separate the oligosaccharides using a gradient elution program. An example gradient could be a linear increase in the concentration of acetonitrile in water over a set time.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan MS data to identify the [M+Na]+ or [M+H]+ ions of xylohexaose and other oligosaccharides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Perform data-dependent acquisition where the most abundant precursor ions from the full scan are automatically selected for fragmentation.

-

Fragment the selected ions using collision-induced dissociation (CID).

-

Acquire the MS/MS spectra to obtain structural information.

-

Quantitative Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for xylohexaose and its common fragments observed in mass spectrometry. The mass of a xylose residue is 132.04 Da.

| Table 1: Expected m/z Values for Xylohexaose Adducts | |

| Adduct | Theoretical m/z |

| [Xyl₆ + H]⁺ | 793.26 |

| [Xyl₆ + Na]⁺ | 815.24 |

| [Xyl₆ + K]⁺ | 831.22 |

| Table 2: Major Fragment Ions of Sodiated Xylohexaose ([Xyl₆ + Na]⁺) in CID | ||

| Fragment Ion Type | Description | Theoretical m/z |

| B₃ | Trisaccharide fragment from the non-reducing end | 419.12 |

| C₃ | Trisaccharide fragment from the non-reducing end with an additional H₂O | 437.13 |

| Y₃ | Trisaccharide fragment from the reducing end | 437.13 |

| B₄ | Tetrasaccharide fragment from the non-reducing end | 551.16 |

| C₄ | Tetrasaccharide fragment from the non-reducing end with an additional H₂O | 569.17 |

| Y₄ | Tetrasaccharide fragment from the reducing end | 569.17 |

| B₅ | Pentasaccharide fragment from the non-reducing end | 683.20 |

| C₅ | Pentasaccharide fragment from the non-reducing end with an additional H₂O | 701.21 |

| Y₅ | Pentasaccharide fragment from the reducing end | 701.21 |

Note: The nomenclature for fragment ions (B, C, Y) follows the established Domon and Costello convention.

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and fragmentation pathways.

Caption: Experimental workflow for LC-ESI-MS/MS analysis of xylohexaose.

Caption: Simplified fragmentation pathway of sodiated xylohexaose in CID.

Conclusion

Mass spectrometry, particularly when coupled with separation techniques like HPLC, provides a powerful platform for the comprehensive characterization of xylohexaose and other xylooligosaccharides. By employing the detailed protocols and understanding the fragmentation patterns presented in this guide, researchers can confidently elucidate the structural features of these important biomolecules. The quantitative data and visual workflows serve as a practical reference for designing experiments and interpreting results in the fields of carbohydrate analysis, biotechnology, and pharmaceutical development.

References

From Waste to Wellness: A Technical Guide to the Isolation of Xylohexaose from Lignocellulosic Biomass for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process for isolating xylohexaose (B8087339), a six-unit xylooligosaccharide, from abundant lignocellulosic biomass. This document provides a thorough overview of the necessary steps, from the initial extraction of xylan (B1165943) to the final purification of the target molecule. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to produce and explore the therapeutic potential of xylohexaose. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the workflow and a potential biological signaling pathway.

Introduction: The Promise of Xylohexaose

Lignocellulosic biomass, a vast and renewable resource comprising agricultural and forestry residues, is a rich source of xylan, a major hemicellulose polymer. Enzymatic hydrolysis of xylan yields xylooligosaccharides (XOS), which are recognized for their prebiotic properties. Among these, xylohexaose (X6) is of growing interest in the pharmaceutical and nutraceutical industries. Preclinical studies suggest that XOS, including xylohexaose, possess immunomodulatory and antitumor activities, potentially through interactions with signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[1] This guide provides a technical roadmap for the isolation of high-purity xylohexaose to facilitate further research into its biological activities and therapeutic applications.

The Isolation Workflow: From Biomass to Bioactive Compound

The isolation of xylohexaose is a multi-step process that begins with the liberation of xylan from the complex lignocellulosic matrix, followed by enzymatic breakdown into a mixture of xylooligosaccharides, and culminating in the purification of the desired xylohexaose.

Experimental Protocols

This section provides detailed methodologies for the key stages of xylohexaose isolation.

Xylan Extraction from Lignocellulosic Biomass (e.g., Corn Cobs)

Alkaline extraction is a widely used method to solubilize hemicellulose, including xylan, from the plant cell wall.[2][3]

Materials:

-

Milled lignocellulosic biomass (e.g., corn cobs, passed through a 20-mesh sieve)

-

Sodium hydroxide (B78521) (NaOH) solution (10-16% w/v)[2][4]

-

Hydrochloric acid (HCl) (12 N)

-

Ethanol (B145695) (95%)

-

Centrifuge

-

Oven

Protocol:

-

Soak the milled biomass in a 10% NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture overnight at 60°C.

-

Steam the mixture at 100°C for 3 hours.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the supernatant containing the solubilized xylan.

-

Acidify the supernatant to a pH of 5.0 with 12 N HCl.

-

Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand.

-

Collect the precipitated xylan by centrifugation.

-

Wash the xylan pellet with 70% ethanol.

-

Dry the purified xylan in an oven at 55°C for 4 hours.

Enzymatic Hydrolysis of Xylan to Xylooligosaccharides

Endo-β-1,4-xylanases are employed to cleave the xylan backbone into a mixture of xylooligosaccharides of varying degrees of polymerization (DP).

Materials:

-

Extracted xylan

-

Commercial endo-β-1,4-xylanase (e.g., from Trichoderma viride or Aspergillus species)

-

Sodium phosphate (B84403) buffer (pH 5.0-6.0)

-

Shaking incubator

Protocol:

-

Prepare a 2% (w/v) suspension of xylan in sodium phosphate buffer (pH 5.97).

-

Pre-incubate the xylan suspension at the optimal temperature for the chosen xylanase (e.g., 41.22°C).

-

Add the xylanase to the suspension at a predetermined enzyme dosage (e.g., 7.28 U per mg of xylan).

-

Incubate the reaction mixture with shaking for a specified duration (e.g., 17.31 hours) to generate a mixture of xylooligosaccharides.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

-

Centrifuge the hydrolysate to remove any insoluble material. The supernatant contains the crude XOS mixture.

Purification of Xylohexaose

A multi-step purification strategy is necessary to isolate xylohexaose from the complex mixture of other oligosaccharides and potential byproducts.

This step removes colored impurities, lignin-derived compounds, and high molecular weight polysaccharides.

Materials:

-

Crude XOS hydrolysate

-

Activated carbon

-

Ethanol solutions (10-50% v/v)

-

Membrane filtration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 1 kDa and 5 kDa)

Protocol:

-

Treat the crude XOS hydrolysate with activated carbon to adsorb impurities.

-

Elute the XOS from the activated carbon using a gradient of ethanol solutions (e.g., 10%, 20%, 30%, 50%). Fractions rich in higher DP oligosaccharides will elute at higher ethanol concentrations.

-

Concentrate the eluted fractions.

-

Perform sequential membrane filtration, first with a larger pore size membrane (e.g., 5 kDa) to remove larger molecules, followed by a smaller pore size membrane (e.g., 1 kDa) to concentrate the XOS fraction.

SEC separates the XOS mixture based on the hydrodynamic volume of the individual oligosaccharides.

Materials:

-

Concentrated XOS fraction

-

Size exclusion chromatography system with a refractive index (RI) detector

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Rad HPX-42A)

-

Mobile phase (e.g., 0.1 M sodium acetate)

Protocol:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the concentrated XOS sample onto the column.

-

Elute the sample with the mobile phase. Larger oligosaccharides (higher DP) will elute earlier than smaller ones.

-

Collect fractions corresponding to the elution time of xylohexaose, as determined by running a xylohexaose standard.

Preparative HPLC provides high-resolution separation to obtain highly pure xylohexaose.

Materials:

-

Xylohexaose-enriched fraction from SEC

-

Preparative HPLC system with a refractive index (RI) detector

-

A suitable preparative column (e.g., C18 or an amino-bonded phase column)

-

Mobile phase (e.g., acetonitrile (B52724) and water gradient)

Protocol:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the xylohexaose-enriched fraction onto the column.

-

Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligosaccharides. The exact gradient will need to be optimized based on the specific column and sample matrix.

-

Collect the peak corresponding to xylohexaose.

-

Lyophilize the collected fraction to obtain pure xylohexaose powder.

Quantitative Data and Yields

The yield of xylohexaose is dependent on the biomass source, extraction efficiency, enzymatic hydrolysis conditions, and purification recovery. The following tables provide a summary of reported yields for xylan and total xylooligosaccharides from various lignocellulosic biomasses.

Table 1: Xylan Extraction Yields from Various Lignocellulosic Biomass Sources

| Biomass Source | Extraction Method | Xylan Yield (%) | Reference(s) |

| Sugarcane Bagasse | 10% NaOH with steam | 49 | |

| Wheat Husk | 10% NaOH with steam | 42 | |

| Corn Cobs | 10% NaOH with steam | 40 | |

| Corn Cobs | 16% NaOH with steam | ~90 (recovery) |

Table 2: Xylooligosaccharide (XOS) Yields from Enzymatic Hydrolysis of Xylan

| Biomass Source | Enzyme(s) | Total XOS Yield | Xylohexaose Content | Reference(s) |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 93.1% | Component of XOS mixture | |

| Corn Cobs | Commercial Xylanase | 1.208 mg/mL (Xylobiose) | Not specified | |

| Birchwood Xylan | Fungal GH11 Xylanase | 28.8% | Component of XOS mixture |

Biological Significance and Potential Signaling Pathway

Xylooligosaccharides, including xylohexaose, are known for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Beyond their prebiotic role, recent studies suggest that XOS may have direct immunomodulatory and antitumor activities.

One potential mechanism of action is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. It has been hypothesized that xylohexaose may act as a ligand for the TLR4/MD-2 complex, potentially inhibiting the downstream inflammatory signaling cascade.

This proposed mechanism suggests that by binding to the TLR4/MD-2 complex, xylohexaose could prevent the recruitment of downstream adaptor proteins like MyD88, thereby inhibiting the activation of transcription factors such as NF-κB and reducing the expression of pro-inflammatory genes. This immunomodulatory effect highlights the potential of xylohexaose as a therapeutic agent for inflammatory conditions.

Characterization and Quality Control

The purity and structure of the isolated xylohexaose should be confirmed using appropriate analytical techniques.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of oligosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR are essential for the structural elucidation and confirmation of the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of xylohexaose.

Conclusion

The isolation of high-purity xylohexaose from lignocellulosic biomass is a feasible yet intricate process that holds significant promise for the development of novel therapeutic agents. This guide provides a comprehensive framework of methodologies and data to support researchers in this endeavor. Further investigation into the specific biological activities and molecular mechanisms of xylohexaose is warranted to fully unlock its potential in drug development and human health.

References

A Technical Guide to the Natural Sources, Abundance, and Analysis of Xylohexaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylohexaose (B8087339), a xylooligosaccharide (XOS) composed of six xylose units linked by β-1,4-glycosidic bonds, is a molecule of growing interest in the fields of functional foods, prebiotics, and pharmaceuticals. Its potential health benefits, including immunomodulatory and antioxidant activities, have spurred research into its natural sources, abundance, and biological mechanisms of action. This technical guide provides an in-depth overview of xylohexaose, focusing on its natural origins, methods for its production and purification, analytical techniques for its quantification, and its interaction with cellular signaling pathways.

Natural Sources and Abundance of Xylohexaose

Xylohexaose is not typically found in its free form in nature. Instead, it is a constituent of xylan (B1165943), a major hemicellulose component of plant cell walls. Lignocellulosic biomass, particularly from agricultural and forestry residues, represents the most abundant source of xylan and, consequently, the primary raw material for xylohexaose production.

The abundance of xylohexaose is therefore dependent on the xylan content of the biomass and the efficiency of the hydrolysis process used to break down the xylan polymer. Enzymatic hydrolysis using xylanases is a common method for producing a mixture of xylooligosaccharides, including xylohexaose.

Table 1: Xylan Content in Various Lignocellulosic Biomass Sources

| Biomass Source | Xylan Content (% of dry weight) | Reference |

| Corn Cob | 35-40% | |

| Wheat Straw | 20-30% | |

| Sugarcane Bagasse | 20-25% | |

| Rice Husk | 15-20% | |

| Hardwoods (e.g., Birchwood) | 15-30% | |

| Softwoods (e.g., Pine) | 5-10% |

Table 2: Example of Xylooligosaccharide Distribution after Enzymatic Hydrolysis of Sugarcane Straw Xylan [1]

| Xylooligosaccharide | Concentration (g/L) |

| Xylobiose (X2) | - |

| Xylotriose (X3) | - |

| Xylotetraose (X4) | - |

| Xylopentaose (X5) | - |

| Xylohexaose (X6) | - |

| Total XOS | 10.23 ± 0.56 |

Note: The specific concentration of xylohexaose was not individually quantified in this study but was part of the total XOS measured.

One study on the enzymatic hydrolysis of xylan from Aureobasidium pullulans reported a xylohexaose concentration of 0.81 mg/mL in the hydrolysate.[2]

Experimental Protocols

Production of Xylooligosaccharides (including Xylohexaose) by Enzymatic Hydrolysis

This protocol describes a general method for the enzymatic production of a mixture of xylooligosaccharides from a xylan-rich lignocellulosic biomass.

Materials:

-

Lignocellulosic biomass (e.g., corn cob, wheat straw)

-

Commercial xylanase enzyme preparation

-

Sodium acetate (B1210297) buffer (0.05 M, pH 5.0)

-

Deionized water

-

Shaking incubator or water bath

-

Centrifuge

Procedure:

-

Substrate Preparation: Mill the lignocellulosic biomass to a fine powder (e.g., 40-60 mesh).

-

Slurry Preparation: Prepare a slurry of the biomass in sodium acetate buffer at a desired concentration (e.g., 5-10% w/v).

-

Enzymatic Hydrolysis:

-

Pre-incubate the slurry at the optimal temperature for the xylanase (typically 40-60°C).

-

Add the xylanase enzyme to the slurry at a predetermined enzyme loading (e.g., 10-50 U/g of xylan).

-

Incubate the mixture with constant agitation for a specified duration (e.g., 8-24 hours).

-

-

Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.

-

Separation: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate containing the xylooligosaccharides.

-

Collection: Carefully collect the supernatant for subsequent purification and analysis.

Isolation and Purification of Xylohexaose by Size-Exclusion Chromatography (SEC)

This protocol outlines the separation of xylohexaose from a mixture of xylooligosaccharides using size-exclusion chromatography.

Materials:

-

Xylooligosaccharide mixture (from enzymatic hydrolysis)

-

Size-exclusion chromatography system (e.g., HPLC)

-

SEC column suitable for oligosaccharide separation (e.g., Bio-Gel P-2, TSKgel G2500PWXL)

-

Mobile phase: Deionized water (HPLC grade)

-

Refractive Index Detector (RID)

-

Fraction collector

-

Xylohexaose standard

Procedure:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the RID.

-

Sample Preparation: Filter the xylooligosaccharide mixture through a 0.22 µm syringe filter.

-

Injection: Inject a known volume of the filtered sample onto the SEC column.

-

Chromatographic Separation: Elute the sample with the mobile phase. The oligosaccharides will separate based on their size, with larger molecules (higher degree of polymerization) eluting earlier.

-

Fraction Collection: Collect fractions at regular intervals using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., thin-layer chromatography or re-injection onto the HPLC) to identify the fractions containing pure xylohexaose by comparing their retention times with that of the xylohexaose standard.

-

Pooling and Lyophilization: Pool the fractions containing pure xylohexaose and lyophilize to obtain the purified solid product.

Quantification of Xylohexaose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a method for the quantitative analysis of xylohexaose.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Aminex HPX-87H or a similar carbohydrate analysis column

-

Refractive Index Detector (RID)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: 0.005 M Sulfuric Acid in deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 60-65°C

-

Detector Temperature: 40°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of xylohexaose of known concentrations in deionized water.

-

Sample Preparation: Dilute the sample containing xylohexaose to a concentration within the linear range of the standard curve and filter through a 0.22 µm syringe filter.

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample.

-

-

Quantification: Determine the concentration of xylohexaose in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathway

Recent studies have suggested that xylooligosaccharides, including xylohexaose, may exert their biological effects through interaction with immune receptors. One such proposed mechanism involves the activation of Toll-like receptor 4 (TLR4).

dot

Caption: Proposed signaling pathway of xylohexaose via Toll-like receptor 4 (TLR4).

The binding of xylohexaose to the TLR4/MD-2 complex on the cell surface is hypothesized to trigger downstream intracellular signaling cascades.[3] TLR4 activation can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[3][4]

-

MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway can also lead to NF-κB activation and is crucial for the induction of type I interferons (e.g., IFN-β), which play a key role in antiviral responses.

The specific downstream effects of xylohexaose-mediated TLR4 activation are an active area of research and may be cell-type specific, potentially leading to either pro-inflammatory or immunomodulatory outcomes.

Conclusion

Xylohexaose, derived from abundant and renewable lignocellulosic biomass, holds significant promise as a bioactive compound. This guide has provided a comprehensive overview of its natural sources, methods for its production and purification, and analytical techniques for its quantification. The elucidation of its interaction with cellular signaling pathways, such as the TLR4 pathway, opens new avenues for research into its potential therapeutic applications. Further investigation is warranted to fully understand its biological functions and to optimize its production for various applications in the food, pharmaceutical, and biotechnology industries.

References

Physicochemical Properties of Purified Xylohexaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of purified xylohexaose (B8087339), a xylooligosaccharide (XOS) of significant interest for its potential applications in the pharmaceutical and functional food industries. This document details its chemical identity, solubility, and stability, along with the experimental methodologies used for its characterization. Furthermore, it explores the biological implications of xylohexaose as a prebiotic, detailing its mechanism of action on gut microbiota.

Core Physicochemical Data

The fundamental properties of xylohexaose are summarized below. These data are critical for its application in research and development, particularly for formulation and stability studies.

Table 1: Chemical Identity and Physical Properties of Xylohexaose

| Property | Value | Source(s) |

| Systematic Name | O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose | [1] |

| Molecular Formula | C₃₀H₅₀O₂₅ | [1][2][3][4] |

| Molecular Weight | 810.70 g/mol | |

| CAS Number | 49694-21-5 | |

| Appearance | White to off-white or pale yellow powder | |

| Purity | ≥95-97% (Method Dependent) | |

| Water Content | ≤3.0% |

Table 2: Solubility and Stability of Xylohexaose

| Property | Value | Conditions / Notes | Source(s) |

| Solubility in Water | 12.5 mg/mL (15.42 mM) | Requires sonication for in vitro stock | |

| 100 mg/mL (123.35 mM) | In PBS for in vivo use; requires sonication | ||

| 884 g/L | At 25 °C | ||

| pH Stability | Stable over a wide range (pH 2.5–8) | General for XOS | |

| Thermal Stability | Stable at temperatures above 100 °C | General for XOS | |

| Storage (Solution) | -80°C for 6 months; -20°C for 1 month | In solvent, protected from light | |

| Storage (Solid) | -20°C under inert atmosphere | Stable for at least 6 months | |

| Ambient Temperature | Stable for > 2 years under recommended conditions |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of xylohexaose. The following sections describe standard protocols for purity assessment and identity confirmation.

Purity and Quantification via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for separating, identifying, and quantifying xylohexaose. As xylohexaose lacks a strong UV chromophore, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. Aqueous Size Exclusion Chromatography (SEC) is often preferred over gradient elution for resolving oligosaccharides of similar molecular weights.

Objective: To determine the purity of a xylohexaose sample and quantify its concentration.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

-

Aqueous SEC column (e.g., PL aquagel-OH series) or Amino (NH2) column

Reagents:

-

Acetonitrile (CH₃CN), HPLC grade

-

Ultrapure Water (e.g., Milli-Q)

-

Purified Xylohexaose standard (>95%)

Procedure:

-

Standard Preparation: Prepare a stock solution of the xylohexaose standard in ultrapure water at a known concentration (e.g., 10 mg/mL). Create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve the xylohexaose sample in ultrapure water to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: Amino (NH2) Column

-

Mobile Phase: Acetonitrile:Water (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 23-30 °C

-

Injection Volume: 2-10 µL

-

Detector: ELSD (Nebulizer Temp: 30°C, Evaporator Temp: low, Gas Flow: adjusted for stable baseline)

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

-

Inject the prepared sample.

-

Identify the xylohexaose peak based on the retention time of the standard.

-

Calculate the concentration of xylohexaose in the sample using the standard curve. Purity is determined by the percentage of the main peak area relative to the total peak area.

-

Below is a diagram illustrating the general workflow for this analytical procedure.

Identity Confirmation by Mass Spectrometry (MS) and NMR

While HPLC provides quantitative data, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural confirmation.

-

Mass Spectrometry: Confirms the molecular weight of the compound. For xylohexaose (C₃₀H₅₀O₂₅), the expected monoisotopic mass is approximately 810.26 g/mol . This technique is crucial for verifying the identity of the primary molecule.

-

Proton NMR (¹H NMR): Provides detailed information about the chemical structure, including the confirmation of β-(1→4) glycosidic bonds and the anomeric configuration of the xylose units. This confirms that the sample is indeed the correct isomer.

Biological Activity and Mechanism of Action

Xylohexaose is primarily recognized for its role as a prebiotic. It is not digested by human gastric enzymes and passes to the lower intestine, where it is selectively metabolized by beneficial gut bacteria.

Prebiotic Mechanism: The primary mechanism involves the fermentation of xylohexaose by probiotic bacteria, particularly species of Bifidobacterium and Lactobacillus. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.

These SCFAs contribute to several health benefits:

-

Lowering Gut pH: Increased SCFA production lowers the colonic pH, creating an environment that inhibits the growth of pathogenic bacteria.

-

Nutrient Source for Colonocytes: Butyrate is a primary energy source for the cells lining the colon, helping to maintain the integrity of the gastrointestinal barrier.

-

Modulation of Host Signaling Pathways: SCFAs can regulate host cellular processes. For instance, they have been shown to encourage the differentiation of goblet cells, which produce protective mucus, via signaling pathways such as Notch and Wnt/β-catenin.

The following diagram illustrates this prebiotic mechanism.

References

Navigating the Stability Landscape of Xylohexaose in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylohexaose (B8087339), a xylooligosaccharide (XOS) composed of six xylose units linked by β-1,4 glycosidic bonds, holds significant promise in the pharmaceutical and nutraceutical industries. Its potential as a prebiotic, an immune modulator, and a drug delivery vehicle underscores the importance of understanding its chemical stability. This technical guide provides a comprehensive overview of the thermal and pH stability of xylohexaose in solution, drawing upon available data for xylooligosaccharides to infer its behavior. A thorough understanding of its degradation kinetics is paramount for optimizing formulation, processing, and storage conditions to ensure product efficacy and shelf-life.

Inferred Thermal and pH Stability of Xylohexaose

Direct quantitative data on the stability of isolated xylohexaose is limited in publicly available literature. However, studies on xylooligosaccharide mixtures provide strong indications of its stability profile. Generally, XOS, including xylohexaose, exhibit greater stability in neutral to slightly acidic conditions and are more susceptible to degradation at very low pH and high temperatures.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for xylohexaose is the hydrolysis of its glycosidic bonds, leading to the formation of shorter-chain xylooligosaccharides (xylopentaose, xylotetraose, etc.) and ultimately xylose. This process is accelerated by increased temperature. Weaker organic acids tend to result in a higher yield of intermediate oligosaccharides compared to strong mineral acids, which favor complete hydrolysis to monosaccharides[1].

Alkaline Conditions

In alkaline environments, xylooligosaccharides can undergo degradation, particularly at elevated temperatures. This can involve peeling reactions from the reducing end of the sugar chain. However, some studies suggest that XOS are relatively stable under moderately alkaline conditions, which is a beneficial characteristic for certain applications[2].

Quantitative Data on Xylooligosaccharide Stability

The following tables summarize quantitative data from studies on xylooligosaccharide mixtures, which can be used to infer the stability of xylohexaose under various conditions.

Table 1: Stability of Xylooligosaccharides (XOS) under Pasteurization and Autoclave Sterilization at Low pH

| Treatment | pH | Temperature (°C) | Duration (min) | Remaining XOS (%) | Reference |

| Pasteurization | 2.0 | 100 | 30 | 97.2 | [2] |

| Autoclave Sterilization | 2.0 | 121 | 50 | 84.2 | [2] |

| Pasteurization | 2.5 - 4.0 | 100 | 30 | High Stability | [2] |

| Autoclave Sterilization | 3.0 - 4.0 | 121 | - | High Stability |

Table 2: Inferred Stability of Xylooligosaccharides (XOS) under Different pH and Heat Conditions

| Oligosaccharide Type | pH | Temperature (°C) | Observation | Reference |

| Xylooligosaccharides (XOS) | 2-8 | Up to 100 | High stability | |

| Arabinoxylooligosaccharides (AXOS) | 11.0 | 100 & 121 | Decomposition observed | |

| Xylooligosaccharides (XOS) | 11.0 | 100 & 121 | Decomposition observed | |

| Fructooligosaccharides (FOS) | 2.0 & 3.0 | - | Most acid-sensitive | |

| Fructooligosaccharides (FOS) | 11.0 | - | Significant decomposition |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used to assess the thermal and pH stability of oligosaccharides.

Sample Preparation and Incubation

-

Objective: To expose the oligosaccharide solution to controlled temperature and pH conditions over time.

-

Protocol:

-

Prepare a stock solution of xylohexaose of a known concentration (e.g., 1 mg/mL) in deionized water.

-

For pH stability studies, prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 10). Common buffers include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and carbonate-bicarbonate for alkaline pH.

-

Aliquots of the xylohexaose stock solution are diluted into the different buffer solutions to a final target concentration.

-

For thermal stability studies, the buffered solutions are incubated at specific temperatures (e.g., 60, 80, 100, 121 °C) in a temperature-controlled water bath or oven.

-

Samples are withdrawn at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is immediately quenched by cooling the samples in an ice bath and neutralizing the pH if necessary to prevent further degradation before analysis.

-

Analytical Methods for Degradation Monitoring

-

Objective: To quantify the concentration of the parent oligosaccharide and its degradation products over time.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying oligosaccharides.

-

Column: Amino-propyl bonded silica (B1680970) columns or specialized carbohydrate columns are frequently used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed for optimal separation of oligosaccharides with varying degrees of polymerization.

-

Detection:

-

Refractive Index (RI) Detector: A universal detector for carbohydrates.

-

Evaporative Light Scattering Detector (ELSD): Offers better sensitivity than RI and is compatible with gradient elution.

-

Pulsed Amperometric Detection (PAD): Used with high-performance anion-exchange chromatography (HPAEC) for high-sensitivity analysis of carbohydrates.

-

-

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides structural information about the degradation products, confirming their identity.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the stability of xylohexaose.

Caption: Experimental workflow for determining the thermal and pH stability of xylohexaose.

Conclusion

While direct stability data for pure xylohexaose is an area requiring further research, the existing body of knowledge on xylooligosaccharides provides a robust framework for understanding its behavior in solution. Xylohexaose is inferred to be relatively stable under conditions typical for food and pharmaceutical processing, particularly in the neutral to mildly acidic pH range. However, exposure to high temperatures in combination with strongly acidic or alkaline conditions will likely lead to its degradation. For researchers and drug development professionals, careful consideration of pH and temperature throughout the product lifecycle is critical to preserving the integrity and functionality of this promising oligosaccharide. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting rigorous stability studies tailored to specific applications.

References

Methodological & Application

Application Notes and Protocols for Xylanase Activity Assays Using Xylohexaose as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of xylanase activity is crucial for various applications, ranging from biofuel production and food processing to the development of therapeutic agents. Traditionally, xylanase activity has been assayed using complex, heterogeneous polysaccharides like birchwood or oat spelt xylan (B1165943). These substrates, however, suffer from significant drawbacks, including batch-to-batch variability, insolubility, and undefined structures, which can lead to poor reproducibility of results.[1][2][3]

The use of well-defined xylooligosaccharides, particularly xylohexaose (B8087339) (Xyl₆), as a substrate offers a superior alternative for precise and reproducible kinetic analysis of xylanase activity. Xylohexaose, a linear oligosaccharide consisting of six β-1,4-linked D-xylose units, provides a homogenous and soluble substrate, allowing for more accurate determination of kinetic parameters. Studies have shown that for many xylanases, the rate of hydrolysis increases with the degree of polymerization of the xylooligosaccharide substrate, with xylohexaose often being the preferred substrate among shorter xylooligosaccharides.[4] This preference is attributed to the requirement of the enzyme's active site to accommodate multiple xylose residues for efficient binding and catalysis.[5]

These application notes provide detailed protocols for two primary methods for assaying xylanase activity using xylohexaose-based substrates: a coupled spectrophotometric assay using a chemically modified xylohexaose, and a reducing sugar assay using natural xylohexaose.

Advantages of Using Xylohexaose as a Substrate

-

Defined Structure: Unlike polymeric xylans, xylohexaose has a precise chemical structure and molecular weight, leading to more consistent and reproducible kinetic data.

-

High Solubility: Xylohexaose is readily soluble in aqueous buffers, eliminating the complications associated with insoluble or partially soluble polysaccharide substrates.

-

Suitability for Mechanistic Studies: The defined nature of xylohexaose allows for clearer investigation of the mode of action of endo-xylanases, including the identification of specific cleavage patterns and hydrolysis products.

-

Reduced Interference: Pure xylohexaose is free from the contaminants often found in crude xylan preparations, which can interfere with the assay.

Comparative Kinetic Data

The choice of substrate significantly impacts the determined kinetic parameters of xylanases. Generally, xylanases belonging to different glycoside hydrolase (GH) families, such as GH10 and GH11, exhibit distinct substrate specificities and catalytic efficiencies. The following tables summarize representative kinetic parameters of xylanases with various substrates, highlighting the utility of xylohexaose.

Table 1: Kinetic Parameters of a Trichoderma reesei GH11 Xylanase on Various Xylooligosaccharides

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |

| Xylohexaose (Xyl₆) | 73 | 67.9 | 0.93 |

| Xylopentaose (Xyl₅) | 136 | 50.3 | 0.37 |

| Xylotetraose (Xyl₄) | Not Reported | Not Reported | 0.027 |

| Xylotriose (Xyl₃) | Not Reported | Not Reported | 0.00015 |

Data adapted from a study on Trichoderma reesei endo-1,4-beta-xylanase II.

Table 2: Comparison of Kinetic Parameters of GH10 and GH11 Xylanases on Polymeric Xylans

| Enzyme Family | Source Organism | Substrate | K_m_ (mg/mL) | V_max_ (µmol/min/mg) |

| GH10 | Aspergillus niger | Beechwood Xylan | 3.82 | 977.8 (k_cat_ s⁻¹) |

| GH11 | Aspergillus niger | Beechwood Xylan | 5.56 | 1052.63 |

| GH11 | Trichoderma citrinoviride | Beechwood Xylan | 3.82 | 977.8 (k_cat_ s⁻¹) |

Note: Direct comparison between polymeric and oligosaccharide substrates is challenging due to differences in substrate concentration units and assay methods. However, this table provides context for typical kinetic values obtained with traditional substrates.

Experimental Protocols

Two primary methods for assaying xylanase activity using xylohexaose are presented below. The first is a coupled colorimetric assay using a commercially available, chemically modified xylohexaose derivative. The second is a classic reducing sugar assay using natural xylohexaose.

Protocol 1: Coupled Spectrophotometric Assay using a Blocked, Chromogenic Xylohexaose Substrate

This method utilizes a commercially available substrate, 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-4⁵-glucosyl-xylopentaoside (XylX6), which is a blocked, chromogenic derivative of xylohexaose. The blocking group prevents hydrolysis by ancillary enzymes, ensuring specificity for endo-xylanases. This assay is highly sensitive, specific, and well-suited for high-throughput screening.

Principle: The substrate contains a blocking group at the non-reducing end, preventing the action of any contaminating β-xylosidase. An endo-xylanase cleaves an internal glycosidic bond in the xylohexaose chain, generating a non-blocked, chromogenic oligosaccharide. An excess of ancillary β-xylosidase in the reagent mix then rapidly hydrolyzes this product, releasing 4-nitrophenol (B140041). The reaction is terminated, and the color is developed by adding a high pH buffer. The absorbance of the released 4-nitrophenolate (B89219) is measured at 400-405 nm.

Caption: Enzymatic reaction of the coupled XylX6 assay.

Materials:

-

Xylanase Assay Kit (e.g., Megazyme K-XylX6) containing:

-

Blocked chromogenic xylohexaose substrate (XylX6)

-

β-Xylosidase

-

Assay buffer (e.g., 100 mM Sodium Acetate Buffer, pH 4.5)

-

Stopping reagent (e.g., 1% (w/v) Tris buffer, pH ~10)

-

-

Microplate reader or spectrophotometer capable of reading at 400-405 nm

-

Thermostatted water bath or incubator

-

Vortex mixer

-

Micropipettes and tips

-

96-well microplates or glass test tubes

Procedure:

-

Reagent Preparation: Prepare the substrate and enzyme solutions according to the manufacturer's instructions. This typically involves reconstituting lyophilized powders in the provided buffer.

-

Enzyme Dilution: Dilute the xylanase sample in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 50 µL of the substrate solution to each well of a microplate or to each test tube.

-

Pre-incubate the plate/tubes and the diluted enzyme solution at the desired assay temperature (e.g., 40°C) for 5 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the pre-incubated diluted enzyme solution to each well/tube.

-

Mix thoroughly and start a timer.

-

-

Incubation: Incubate the reaction mixture at the assay temperature for a fixed period (e.g., 10 minutes).

-

Reaction Termination:

-

Add 150 µL of the stopping reagent to each well/tube to terminate the reaction and develop the color.

-

Mix thoroughly.

-

-

Absorbance Measurement: Measure the absorbance of each sample at 400-405 nm.

-

Blank Preparation: Prepare a blank by adding the stopping reagent to the substrate solution before adding the enzyme solution.

-

Calculation of Activity: Calculate the xylanase activity based on the change in absorbance compared to the blank, using the molar extinction coefficient of 4-nitrophenol under the assay conditions. One unit of activity is typically defined as the amount of enzyme required to release 1 µmole of 4-nitrophenol per minute.

Caption: General workflow for a xylanase activity assay.

Protocol 2: Reducing Sugar Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol measures the increase in reducing ends generated by the hydrolysis of natural xylohexaose. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the newly formed reducing sugars under alkaline conditions to produce a colored product that can be quantified spectrophotometrically.

Principle: Endo-xylanase cleaves the β-1,4-glycosidic bonds within xylohexaose, producing smaller xylooligosaccharides (e.g., xylobiose and xylotriose) and increasing the number of reducing ends. The DNS reagent is reduced by these new reducing ends at high temperatures, resulting in a color change from yellow to reddish-brown, with the absorbance at 540 nm being proportional to the concentration of reducing sugars.

Materials:

-

Xylohexaose

-

Xylanase sample

-

Assay buffer (e.g., 50 mM Sodium Citrate buffer, pH 5.3)

-

DNS Reagent:

-

Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% (w/v) NaOH.

-

Caution: DNS is toxic and should be handled with care.

-

-

Potassium sodium tartrate solution (40% w/v)

-

D-xylose (for standard curve)

-

Spectrophotometer capable of reading at 540 nm

-

Boiling water bath

-

Vortex mixer

-

Micropipettes and tips

-

Glass test tubes

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of D-xylose standards in the assay buffer (e.g., 0 to 1 mg/mL).

-

In separate test tubes, mix 0.5 mL of each xylose standard with 0.5 mL of assay buffer.

-

Add 1.0 mL of DNS reagent to each tube.

-

Boil for 5-15 minutes in a water bath.

-

Add 1 drop of 40% potassium sodium tartrate solution to stabilize the color.

-

Cool to room temperature and add 8 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Plot absorbance versus the amount of xylose to generate a standard curve.

-

-

Enzyme Reaction:

-

Prepare a solution of xylohexaose in the assay buffer (e.g., 1% w/v).

-

In a test tube, mix 0.5 mL of the xylohexaose solution with 0.5 mL of appropriately diluted xylanase solution.

-

Incubate at the desired temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes).

-

-

Color Development:

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil for 5-15 minutes in a boiling water bath.

-

Add 1 drop of 40% potassium sodium tartrate solution.

-

Cool to room temperature and add 8 mL of distilled water.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Blank Preparation: Prepare a reaction blank by adding the DNS reagent to the substrate before adding the enzyme.

-

Calculation of Activity: Determine the amount of reducing sugar released in the enzyme reaction by referring to the D-xylose standard curve. One unit of xylanase activity is typically defined as the amount of enzyme that releases 1 µmole of xylose equivalents per minute under the specified assay conditions.

Note on the DNS Assay: It is important to be aware that the DNS method can overestimate xylanase activity when using oligosaccharide substrates, as the color yield per reducing end can be higher for oligosaccharides than for xylose. For more accurate quantification, methods such as the Nelson-Somogyi assay or high-performance anion-exchange chromatography (HPAEC) are recommended, although the DNS method is suitable for routine and comparative analyses.

Conclusion

The use of xylohexaose as a substrate for xylanase activity assays offers significant advantages in terms of accuracy, reproducibility, and the ability to perform detailed kinetic and mechanistic studies. The coupled spectrophotometric assay using a blocked, chromogenic xylohexaose derivative is a modern, sensitive, and specific method ideal for a wide range of research and development applications. While the traditional DNS-based reducing sugar assay can also be employed with natural xylohexaose, researchers should be mindful of its potential for overestimation of activity. The selection of the appropriate assay will depend on the specific research question, required accuracy, and available instrumentation.

References

- 1. Introducing endo-xylanase activity into an exo-acting arabinofuranosidase that targets side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic mechanism of GH11 xylanases with different action modes from Aspergillus niger An76 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Fermentation of Xylohexaose by Bifidobacterium Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro fermentation of xylohexaose (B8087339), a specific type of xylooligosaccharide (XOS), by various Bifidobacterium species. This document is intended to guide researchers in setting up and executing experiments to assess the prebiotic potential of xylohexaose and to understand its metabolic fate in the presence of beneficial gut microbes.

Introduction

Xylooligosaccharides (XOS) are non-digestible oligosaccharides that have garnered significant attention as prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species.[1] Xylohexaose, a six-unit xylose oligomer, is a key component of many XOS mixtures. Understanding its fermentation by specific Bifidobacterium strains is crucial for the development of targeted prebiotics and synbiotic formulations.

This document outlines the methodologies for evaluating the in vitro fermentation of xylohexaose by Bifidobacterium species, including protocols for bacterial cultivation, substrate utilization analysis, and the quantification of key metabolic end-products such as short-chain fatty acids (SCFAs).

Data Presentation

Table 1: Growth of Bifidobacterium Species on Xylooligosaccharides (XOS)

| Bifidobacterium Strain | Carbon Source (XOS) | Incubation Time (h) | Biomass Yield (mg/mL) | pH of Culture Broth | Reference |

| B. adolescentis | Wheat Bran XOS | 24 | 7.22 | 5.1 | [2] |

| B. longum | Wheat Bran XOS | 24 | - | - | [2] |

| B. bifidum | Wheat Bran XOS | 24 | - | - | [2] |

| B. breve | Wheat Bran XOS | 24 | No Growth | - | [2] |

| B. adolescentis CECT 5781 | Rice Husk XOS | 24 | - | - | |

| B. longum CECT 4503 | Rice Husk XOS | 24 | - | - | |

| B. infantis CECT 4551 | Rice Husk XOS | 24 | - | - | |

| B. breve CECT 4839 | Rice Husk XOS | 24 | - | - | |

| B. adolescentis | Corn Cob XOS (DP 3-4) | - | High Growth | - | |

| B. longum | Corn Cob XOS (DP 3-4) | - | Low Growth | - |

Note: "-" indicates data not available in the cited source.

Table 2: Consumption of Xylooligosaccharides (XOS) by Bifidobacterium adolescentis

| XOS Source | Degree of Polymerization (DP) | Consumption (%) after 24h | Reference |

| Wheat Bran | Total XOS | 70.4 | |

| DP 3 | 88 | ||

| DP 2 | - | ||

| DP 4-7 | - | ||

| Rice Husk | Total XOS | 77 | |

| Xylotriose (DP 3) | 90 | ||

| Xylobiose (DP 2) | 84 | ||

| Xylotetraose (DP 4) | 83 | ||

| Xylopentaose (DP 5) | 71 |

Note: "-" indicates data not available in the cited source.

Table 3: Production of Short-Chain Fatty Acids (SCFAs) from XOS Fermentation by Bifidobacterium adolescentis

| XOS Source | Total SCFAs (mg/mL) | Predominant SCFA | Reference |

| Wheat Bran | 7.47 | Acetate |

Experimental Protocols

Protocol 1: In Vitro Fermentation of Xylohexaose by Bifidobacterium Species

This protocol describes the batch fermentation of xylohexaose by pure cultures of Bifidobacterium.

1. Materials:

-

Bifidobacterium species (e.g., B. adolescentis, B. longum)

-

Xylohexaose (or a well-characterized XOS mixture containing xylohexaose)

-

Modified Wilkins-Chalgren (WCH) broth or a suitable basal medium for Bifidobacterium growth. A typical basal medium contains bacterial peptone, tryptone, Tween 80, L-cysteine, MgSO₄, bromocresol purple, NaCl, MnSO₄, and FeSO₄.

-

Anaerobic chamber or jars with gas-generating sachets (e.g., AnaeroGen™)

-

Sterile culture tubes or a bioreactor

-

Spectrophotometer

-

pH meter

2. Media Preparation:

-

Prepare the basal medium according to the manufacturer's instructions or a published formulation.

-

Autoclave the medium and allow it to cool.

-

Prepare a stock solution of xylohexaose and filter-sterilize it.

-

Aseptically add the filter-sterilized xylohexaose to the cooled basal medium to the desired final concentration (e.g., 1-2% w/v).

3. Inoculum Preparation:

-

Activate the Bifidobacterium strain from a frozen stock by culturing in a suitable growth medium (e.g., WCH broth with glucose) under anaerobic conditions at 37°C for 24-48 hours.

-

Subculture the activated strain at least twice to ensure a healthy and active inoculum.

-

Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD₆₀₀ of 1.0).

4. Fermentation:

-

Inoculate the xylohexaose-containing medium with the prepared inoculum (e.g., 1-2% v/v).

-

Incubate the cultures anaerobically at 37°C.

-

At regular intervals (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw samples for analysis.

5. Analysis:

-

Bacterial Growth: Measure the optical density (OD) at 600 nm. This can be correlated to biomass concentration (dry cell weight).

-

pH: Measure the pH of the culture supernatant.

-

Substrate Consumption and SCFA Production: Centrifuge the culture samples to pellet the cells. Filter-sterilize the supernatant and store at -20°C for analysis of residual xylohexaose and SCFA production (see Protocol 2 and 3).

Protocol 2: Analysis of Xylohexaose Consumption by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of residual xylohexaose in the fermentation broth.

1. Materials:

-

HPLC system with a refractive index (RI) detector.

-

Carbohydrate analysis column (e.g., Aminex HPX-87P).

-

Xylohexaose standard.

-

Deionized water (HPLC grade).

2. HPLC Conditions:

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85°C.

-

Injection Volume: 20 µL.

3. Procedure:

-

Prepare a standard curve of xylohexaose at known concentrations.

-

Thaw the fermentation supernatant samples.

-

Inject the standards and samples onto the HPLC system.

-

Identify and quantify the xylohexaose peak based on the retention time of the standard.

-

Calculate the concentration of xylohexaose consumed at each time point.

Protocol 3: Analysis of Short-Chain Fatty Acid (SCFA) Production by Gas Chromatography (GC) or HPLC

This protocol outlines the quantification of major SCFAs (acetate, propionate, butyrate) in the fermentation supernatant.

A. Gas Chromatography (GC-FID) Method

1. Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID).

-

Capillary column suitable for SCFA analysis (e.g., DB-23).

-

Internal standard (e.g., 2-ethylbutyric acid).

-

SCFA standards (acetic, propionic, butyric acid).

-

Hydrochloric acid (HCl) or other acid for sample acidification.

-

Diethyl ether or other suitable extraction solvent.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of fermentation supernatant, add a known amount of internal standard.

-

Acidify the sample to pH < 3 with HCl.

-

Add 1 mL of diethyl ether, vortex vigorously, and centrifuge to separate the phases.

-

Carefully transfer the ether layer (top layer) to a new vial for GC analysis.

3. GC Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

-

Carrier Gas: Helium or Nitrogen.

-

Injection Volume: 1 µL.

B. High-Performance Liquid Chromatography (HPLC-UV) Method

1. Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., Hypersil Gold aQ).

-

SCFA standards.

-

Phosphoric acid or other acid for mobile phase and sample acidification.

-

Acetonitrile (HPLC grade).

2. HPLC Conditions:

-

Mobile Phase: A gradient of acidified water (e.g., 10 mM KH₂PO₄, pH 2.4) and acetonitrile.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

3. Procedure (for both GC and HPLC):

-

Prepare a standard curve for each SCFA.

-

Inject the prepared samples and standards.

-

Identify and quantify the SCFA peaks based on retention times and the standard curves.

Protocol 4: β-Xylosidase Activity Assay

This protocol measures the activity of β-xylosidase, a key enzyme in XOS degradation.

1. Materials:

-

p-Nitrophenyl-β-D-xylopyranoside (pNPX) as a substrate.

-

Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.0).

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction.

-

Spectrophotometer or microplate reader.

-

Cell lysate (prepared by sonication or bead beating of Bifidobacterium cells grown on xylohexaose).

2. Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer and the cell lysate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C).

-

Initiate the reaction by adding pNPX solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution. This also develops the yellow color of the product, p-nitrophenol.

-

Measure the absorbance at 405 nm.

-

Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed as units (µmol of product released per minute) per mg of protein.

Visualizations

Caption: Experimental workflow for in vitro fermentation of xylohexaose.

Caption: Simplified metabolic pathway of xylohexaose fermentation in Bifidobacterium.

References

Application Note: Quantification of Xylohexaose Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantification of xylohexaose (B8087339), a key xylo-oligosaccharide (XOS), using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This powerful technique allows for the direct, sensitive, and selective analysis of underivatized carbohydrates, making it an invaluable tool for research, quality control, and various stages of drug development. The protocol herein describes the instrumental setup, sample preparation, and a robust gradient elution method for the separation and quantification of xylohexaose and other XOS.

Introduction

Xylo-oligosaccharides (XOS) are gaining significant interest in the pharmaceutical and food industries for their prebiotic properties. Accurate quantification of specific XOS, such as xylohexaose, is crucial for product characterization, quality control, and efficacy studies. HPAEC-PAD is a well-established and highly effective technique for carbohydrate analysis.[1] At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on strong anion-exchange columns.[2][3] Pulsed Amperometric Detection (PAD) provides highly sensitive and specific detection of these electroactive molecules without the need for derivatization.[1][3] This note details an optimized HPAEC-PAD method for the reliable quantification of xylohexaose.

Experimental Protocols

Instrumentation and Consumables

-

Chromatography System: Dionex ICS-3000, ICS-5000, or equivalent system equipped with a gradient pump, autosampler, and a PAD detector with a gold working electrode.

-

Analytical Column: CarboPac PA200 (3 x 250 mm) with a CarboPac PA200 Guard Column (3 x 50 mm).

-

Eluents:

-

Eluent A: Deionized water, 18 MΩ·cm resistivity.

-

Eluent B: Sodium hydroxide (B78521) (NaOH), 100 mM.

-

Eluent C: Sodium acetate (B1210297) (NaOAc), 1 M in 100 mM NaOH.

-

-

Standards: High-purity xylohexaose and other xylo-oligosaccharide standards (e.g., xylobiose, xylotriose, xylotetraose, xylopentaose) obtained from a reputable supplier.

Preparation of Reagents and Standards

-

Eluent Preparation: To ensure optimal performance, use high-purity reagents and deionized water with 18 MΩ·cm resistivity. Filter eluents through a 0.2 µm nylon filter before use. It is recommended to keep eluents under a helium or nitrogen atmosphere to prevent carbonate formation.

-

Standard Stock Solutions: Prepare individual stock solutions of xylohexaose and other XOS standards at a concentration of 1 mg/mL in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 0.5 - 10 mg/L).

Sample Preparation

-

Aqueous Samples: For clear aqueous samples, dilute with deionized water to bring the xylohexaose concentration within the calibration range.

-

Complex Matrices: For samples with high salt or protein content, a sample clean-up procedure may be necessary. This can include solid-phase extraction (SPE) or filtration.

-

Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter.

Chromatographic Conditions

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-